ent-Kaurenal

Description

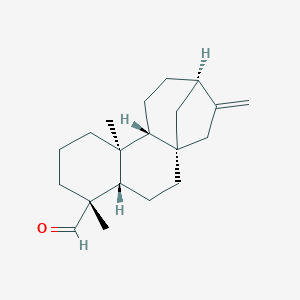

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAVDWHQNFTFBW-XRNRSJMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332096 | |

| Record name | Kaurenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14046-84-5 | |

| Record name | Kaurenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 - 116 °C | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Ent Kaurenal

Overview of Gibberellin Biosynthesis Pathway

Gibberellins (B7789140) are synthesized primarily through the methylerythritol phosphate (B84403) (MEP) pathway in higher plants wikipedia.org. This intricate biosynthetic route involves the sequential action of three main classes of enzymes: terpene synthases (TPSs), cytochrome P450 monooxygenases (P450s), and 2-oxoglutarate-dependent dioxygenases (2ODDs) wikipedia.org. The pathway is compartmentalized, with early stages occurring in plastids, followed by further modifications in the endoplasmic reticulum and cytosol nih.govyoutube.com.

Early Stages of Diterpenoid Precursor Synthesis

The initial steps of gibberellin biosynthesis involve the formation and cyclization of a universal diterpenoid precursor.

Geranylgeranyl diphosphate (B83284) (GGDP), a 20-carbon (C20) linear allylic diphosphate, serves as the universal precursor for all diterpenoids, including gibberellins portlandpress.comnih.govtandfonline.comnsf.gov. GGDP is synthesized in the plastids through the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by prenyltransferases, such as geranylgeranyl diphosphate synthase (GGS) tandfonline.comnih.govuniprot.org. This process involves the elongation of shorter prenyl chains like geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15) by successive additions of IPP units tandfonline.comnih.govuni.lu.

The first cyclization step in the gibberellin pathway converts the linear GGDP into the bicyclic intermediate ent-copalyl diphosphate (CDP), also referred to as ent-CPP wikipedia.orgportlandpress.comnih.govresearchgate.net. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase located in the plastids youtube.comportlandpress.comnih.govresearchgate.netbeilstein-journals.org. CPS initiates the cyclization of GGDP through a proton-initiated mechanism portlandpress.comresearchgate.netbeilstein-journals.org.

Following the formation of ent-CDP, the next step involves its conversion to the tetracyclic hydrocarbon ent-kaurene (B36324) wikipedia.orgportlandpress.comnih.govresearchgate.net. This reaction is catalyzed by ent-kaurene synthase (KS), a class I diterpene cyclase, also found in the plastids youtube.comportlandpress.comnih.govresearchgate.net. Ent-kaurene is recognized as the first committed intermediate in the gibberellin biosynthesis pathway in both plants and fungi nih.govresearchgate.net.

Oxidative Pathway from ent-Kaurene to ent-Kaurenoic Acid

After its synthesis in the plastids, ent-kaurene is transported to the endoplasmic reticulum (ER) for further oxidative modifications nih.govyoutube.comnih.gov.

The conversion of ent-kaurene to ent-kaurenoic acid involves a series of sequential oxidation steps, with ent-kaurenol (B36349) and ent-kaurenal as key intermediates nih.govplos.orgasm.orgpnas.org. This three-step oxidation is primarily catalyzed by a single multifunctional enzyme known as ent-kaurene oxidase (KO) nih.govplos.orgasm.orgnih.govoup.comfrontiersin.org. KO is a cytochrome P450 monooxygenase, belonging to the CYP701A family nih.govpnas.orgnih.govpnas.org.

The oxidative pathway proceeds as follows:

ent-Kaurene is hydroxylated to form ent-kaurenol .

ent-Kaurenol is then oxidized to This compound .

Finally, This compound is oxidized to ent-kaurenoic acid plos.orgasm.orgpnas.org.

This means that this compound is a direct intermediate in the conversion of ent-kaurenol to ent-kaurenoic acid, all catalyzed by the ent-kaurene oxidase enzyme nih.govplos.orgasm.orgpnas.orgnih.govfrontiersin.org. The activity of KO is dependent on NADPH-cytochrome P450 reductase (CPR) to provide the necessary electrons for the oxidation reactions frontiersin.org.

Formation of this compound from ent-Kaurenol

The conversion of ent-kaurenol to this compound is an oxidative step in the gibberellin biosynthetic pathway. This reaction is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase. oup.comnih.govontosight.ai Specifically, KO catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, with ent-kaurenol and this compound as the intermediate products. oup.comnih.gov The enzyme performs repeated hydroxylation at the C-19 position, and the intermediate diol is thought to undergo dehydration to form the aldehyde (this compound) before further hydroxylation. oup.com This process requires molecular oxygen and NADPH as cofactors. ontosight.ai Kinetic analyses suggest that the intermediates, including ent-kaurenol and this compound, remain at the enzyme's active site during these sequential conversions. oup.com

Subsequent Oxidation to ent-Kaurenoic Acid

Following its formation, this compound is further oxidized to ent-kaurenoic acid. This step is also catalyzed by the multifunctional ent-kaurene oxidase (KO). oup.comnih.govplos.org Thus, the same enzyme, KO, is responsible for the entire three-step oxidation sequence from ent-kaurene to ent-kaurenol, then to this compound, and finally to ent-kaurenoic acid. oup.comnih.govplos.orgnih.govasm.org In plants, this enzyme belongs to the CYP701A subfamily of cytochrome P450s. oup.com The conversion of this compound to ent-kaurenoic acid represents the final oxidative step in this initial sequence, leading to a carboxylic acid functionality at the C-19 position. oup.com

Biosynthetic Divergence in Different Organisms

Plant Gibberellin Biosynthesis Pathway

In plants, the biosynthesis of ent-kaurene, the precursor to this compound, occurs in plastids. oup.comtandfonline.com This two-step cyclization from GGPP to ent-kaurene is catalyzed by two distinct diterpene cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). oup.complos.orgtandfonline.comoup.com These enzymes are typically recovered in the soluble protein fraction upon cell homogenization. tandfonline.com The subsequent oxidation steps, including the formation of this compound and its conversion to ent-kaurenoic acid, are catalyzed by cytochrome P450 monooxygenases, specifically ent-kaurene oxidase (KO), which is localized to the outer chloroplast membrane and possibly the endoplasmic reticulum (ER). oup.comontosight.aiuniprot.org After ent-kaurenoic acid, further modifications lead to the diverse array of bioactive gibberellins, involving additional cytochrome P450s (e.g., ent-kaurenoic acid oxidase, KAO) and 2-oxoglutarate-dependent dioxygenases. oup.compnas.org

Fungal Gibberellin Biosynthesis Pathway (e.g., Gibberella fujikuroi)

The fungus Gibberella fujikuroi is a well-studied model for fungal gibberellin biosynthesis and is used commercially for gibberellic acid (GA3) production. nih.govasm.orgtandfonline.comrevistaespacios.com In contrast to plants, the cyclization of GGPP to ent-kaurene in G. fujikuroi and other fungi like Phaeosphaeria sp. L487 is catalyzed by a single, bifunctional ent-copalyl diphosphate synthase/ent-kaurene synthase (CPS/KS) enzyme. nih.govasm.orgtandfonline.com This bifunctional enzyme is typically found in the soluble enzyme fraction. tandfonline.com The subsequent oxidation steps from ent-kaurene to ent-kaurenoic acid, including the formation of this compound, are also catalyzed by cytochrome P450 monooxygenases. nih.govasm.orgtandfonline.com For instance, the P450-4 gene in G. fujikuroi encodes a multifunctional ent-kaurene oxidase that catalyzes all three oxidation steps from ent-kaurene to ent-kaurenoic acid, via ent-kaurenol and this compound. nih.govasm.orgresearchgate.net

Bacterial Diterpenoid Biosynthesis Pathways

Gibberellins and ent-kaurane diterpenoids are also found in some bacteria. nih.govbeilstein-journals.orgnih.gov Bacterial gibberellin biosynthesis pathways have evolved independently of those in plants and fungi. nih.govacs.org Similar to plants, some bacteria, such as Bradyrhizobium japonicum, utilize separate ent-copalyl diphosphate synthase and ent-kaurene synthase enzymes for the formation of ent-kaurene from GGPP. nih.govnih.gov This suggests that bacterial pathways represent a third distinct assembly of the gibberellin biosynthetic machinery. nih.gov Subsequent oxidative modifications, including those leading to this compound and ent-kaurenoic acid, are also carried out by cytochrome P450s. beilstein-journals.orgrsc.org For example, in Streptomyces fredii, the P450 CYP117 catalyzes the six-electron oxidation of the C-19 methyl in ent-kaurene to yield ent-kaurenoic acid. rsc.org The committed step in bacterial gibberellin biosynthesis, the contraction of the "B" ring from a cyclohexane (B81311) to a cyclopentane, occurs via oxidative extrusion of carbon-7 from ent-kaurenoic acid, catalyzed by a cytochrome P450 (CYP114). acs.orgrsc.org This reaction is mechanistically similar to that observed in plants and fungi. acs.orgrsc.org

Enzymology of Ent Kaurenal Biosynthesis

ent-Kaurene (B36324) Oxidase (KO) Activity

Ent-kaurene oxidase activity represents a pivotal point in the diterpenoid biosynthesis pathway, specifically leading to the formation of gibberellins (B7789140). This enzyme is characterized by its ability to perform multiple oxidative steps on its substrate.

Identification and Characterization of ent-Kaurene Oxidase

Ent-kaurene oxidase (EC 1.14.13.78) has been identified as a key enzyme in the gibberellin phytohormone biosynthesis pathway in plants. researchgate.netuniprot.orgontosight.ai It belongs to the cytochrome P450 monooxygenase superfamily, specifically the CYP701 family in plants. researchgate.netontosight.airsc.orgnih.gov In bacteria, phylogenetically distinct CYP117 family members perform similar functions. rsc.org

The identification and characterization of KO have been achieved through various approaches, including heterologous expression. For instance, the ent-kaurene oxidase from Montanoa tomentosa (MtKO) was functionally characterized after its heterologous expression in Saccharomyces cerevisiae. researchgate.net Similarly, Arabidopsis thaliana KO (AtKO), corresponding to CYP701A3, has been engineered for functional recombinant expression in Escherichia coli. nih.govresearchgate.net KO enzymes are typically localized in the endoplasmic reticulum of plant cells. ontosight.ai

Multifunctional Catalytic Mechanism

Ent-kaurene oxidase is a multifunctional enzyme that catalyzes three sequential oxidations of the C4α methyl group of ent-kaurene, ultimately transforming it into ent-kauren-19-oic acid. researchgate.netuniprot.orgnih.govresearchgate.netzfin.org This multi-step conversion is central to the early stages of gibberellin biosynthesis.

The catalytic mechanism of ent-kaurene oxidase involves a series of distinct oxidation steps. The enzyme converts ent-kaurene to ent-kaurenol (B36349), then to ent-kaurenal, and finally to ent-kaurenoic acid. researchgate.netontosight.airsc.orgnih.govresearchgate.netnsf.gov Experimental evidence, including 18O2 labeling studies, has elucidated this reaction sequence. researchgate.netrsc.orgnih.govresearchgate.netnsf.gov A critical aspect of this multifunctional catalysis is that the intermediate products, ent-kaurenol and this compound, are generally retained within the enzyme's active site throughout the reaction series. researchgate.netnih.gov

The sequential oxidation catalyzed by KO involves specific hydroxylation and dehydration reactions. The initial step is the hydroxylation of ent-kaurene to ent-kaurenol. researchgate.netrsc.orgnih.govresearchgate.net Subsequently, ent-kaurenol undergoes further hydroxylation to form a gem-diol intermediate (ent-kauren-19,19-diol). researchgate.netrsc.orgnih.govresearchgate.netnsf.gov This gem-diol then undergoes a dehydration reaction to yield this compound. researchgate.netrsc.orgnih.govresearchgate.netnsf.gov The final step in the sequence is an additional hydroxylation of this compound, which directly forms ent-kaurenoic acid. researchgate.netnih.govresearchgate.netnsf.gov

Cofactor Requirements (NADPH, O2, FAD)

The activity of ent-kaurene oxidase is dependent on specific cofactors. As a cytochrome P450 enzyme, KO requires molecular oxygen (O2) and NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) as essential cofactors for its monooxygenase activity. researchgate.netontosight.ai NADPH serves as the reducing agent, providing the necessary electrons for the oxidation reactions. wikipedia.orgecsci.co.kr Flavin adenine dinucleotide (FAD) is also required, often in the context of an associated NADPH-cytochrome P450 reductase, which facilitates the transfer of electrons from NADPH to the P450 enzyme. researchgate.netwikipedia.org

Enzyme Kinetics and Substrate Specificity

Studies on the enzyme kinetics of ent-kaurene oxidase have provided insights into its efficiency and substrate preference. For the ent-kaurene oxidase from Montanoa tomentosa (MtKO), reported apparent Michaelis-Menten constant (Km) for ent-kaurene is approximately 80.63 ± 1.2 μM, with an apparent maximum reaction rate (Vmax) of 31.80 ± 1.8 μmol-1mg-1h-1. researchgate.netresearchgate.net Optimal activity for MtKO was observed at 30°C and a pH of 7.6. researchgate.net

For Arabidopsis thaliana KO (AtKO), kinetic analysis indicates a Km of 1.8 μM for ent-kaurene, 6 μM for ent-kaurenol, and 1.9 μM for this compound, suggesting that the first hydroxylation step is rate-limiting. uniprot.orgnih.gov

Ent-kaurene oxidase exhibits high specificity for its primary substrate, ent-kaurene. ontosight.ai While it can act on alternative substrates, its affinity and catalytic efficiency are significantly reduced. For instance, AtKO showed much lower affinity for non-native substrates like ent-cassadiene, ent-sandaracopimaradiene, syn-aphidicolene, and isopimara-7,15-diene, with Km values ranging from 30 to 50 μM, representing over 10-fold increases compared to ent-kaurene. pnas.org The Vmax for these alternative substrates was also generally about 10-fold less, indicating a substantial decrease in catalytic efficiency. pnas.org This highlights the importance of the exact tetracyclic ring structure of kaurane (B74193) for the multifunctional activity of KO. researchgate.netnih.govresearchgate.net

Table 1: Apparent Kinetic Parameters of ent-Kaurene Oxidase

| Enzyme Source | Substrate | Km (μM) | Vmax (μmol-1mg-1h-1) / Relative Vmax | Notes | Citation |

| Montanoa tomentosa (MtKO) | ent-Kaurene | 80.63 ± 1.2 | 31.80 ± 1.8 | Optimal T: 30°C, pH: 7.6 | researchgate.netresearchgate.net |

| Arabidopsis thaliana (AtKO) | ent-Kaurene | 1.8 | - | First hydroxylation is rate-limiting | uniprot.orgnih.gov |

| Arabidopsis thaliana (AtKO) | ent-Kaurenol | 6 | - | uniprot.org | |

| Arabidopsis thaliana (AtKO) | This compound | 1.9 | - | uniprot.org | |

| Arabidopsis thaliana (AtKO) | ent-Cassadiene | 50 ± 7 | 0.14 (relative to ent-kaurene) | Lower affinity and catalytic efficiency | pnas.org |

| Arabidopsis thaliana (AtKO) | ent-Sandaracopimaradiene | 46 ± 24 | 0.11 (relative to ent-kaurene) | Lower affinity and catalytic efficiency | pnas.org |

| Arabidopsis thaliana (AtKO) | syn-Aphidicolene | 50 ± 14 | 0.12 (relative to ent-kaurene) | Lower affinity and catalytic efficiency | pnas.org |

| Arabidopsis thaliana (AtKO) | Isopimara-7,15-diene | 30 ± 8 | 0.11 (relative to ent-kaurene) | Lower affinity and catalytic efficiency | pnas.org |

Molecular Genetics and Regulation of Ent Kaurenal Biosynthesis

Gene Identification and Cloning

The enzymatic steps leading to and including the formation of ent-kaurenal are catalyzed by proteins encoded by specific, well-characterized gene families. These genes have been identified and cloned from a variety of organisms, including plants and fungi, providing insight into their structure, function, and evolution.

ent-Kaurene (B36324) oxidase is a key multifunctional enzyme that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a sequence in which this compound is the second intermediate. nih.govnih.gov This enzyme is a cytochrome P450 monooxygenase. nih.gov

GA3 (Arabidopsis thaliana) : The GA3 gene in the model plant Arabidopsis thaliana encodes the ent-kaurene oxidase. pnas.org Cloning and characterization of this gene revealed that it is a member of the CYP701 family of cytochrome P450 proteins. nih.gov Functional expression of the GA3 cDNA in yeast demonstrated that the single enzyme it encodes is capable of performing all three oxidation steps from ent-kaurene to ent-kaurenoic acid. nih.gov Mutants with lesions in the GA3 gene, such as ga3-1 and ga3-2, are deficient in ent-kaurene oxidase activity. nih.govresearchgate.net

P450-4 (Gibberella fujikuroi) : In the fungus Gibberella fujikuroi, a notable producer of gibberellins (B7789140), the gene P450-4 encodes the multifunctional ent-kaurene oxidase. nih.govasm.org This gene is located within a cluster of GA biosynthesis genes. nih.gov Gene knockout studies confirmed its function; mutants lacking P450-4 accumulate ent-kaurene, confirming its role in the subsequent oxidation steps. asm.org

LH (Pisum sativum) : In pea (Pisum sativum), the LH gene locus encodes the ent-kaurene oxidase (PsKO1). core.ac.uk Mutations at this locus result in the classic lh (longissima) dwarf phenotype, which is characterized by a blockage in the oxidation of ent-kaurene, ent-kaurenol (B36349), and this compound. nih.govcore.ac.uk The identification of sequence alterations within the PsKO1 gene in various lh mutant alleles confirmed that LH is the structural gene for ent-kaurene oxidase in peas. core.ac.uk

| Gene Name | Organism | Enzyme | Key Findings |

|---|---|---|---|

| GA3 | Arabidopsis thaliana | ent-Kaurene Oxidase (CYP701A) | Encodes a P450 enzyme that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. nih.govnih.gov |

| P450-4 | Gibberella fujikuroi | ent-Kaurene Oxidase | Part of a gene cluster for GA biosynthesis; knockout mutants accumulate ent-kaurene. nih.govasm.org |

| LH (PsKO1) | Pisum sativum (Pea) | ent-Kaurene Oxidase (CYP701A) | Mutations cause a GA-deficient dwarf phenotype due to a block in ent-kaurene oxidation. core.ac.uk |

The substrate for ent-kaurene oxidase, ent-kaurene, is itself the product of a two-step cyclization reaction starting from geranylgeranyl pyrophosphate (GGPP). The genes encoding the enzymes for these upstream steps are fundamental to the entire pathway.

Geranylgeranyl Pyrophosphate Synthase (GGPPS) : This enzyme catalyzes the synthesis of GGPP, the C20 precursor for all diterpenoids, including gibberellins. nih.govgenecards.org Genes encoding GGPPS, such as GGPS1 in Arabidopsis, have been identified and are crucial for providing the substrate for the subsequent cyclization steps. nih.gov These enzymes are typically located in plastids. nih.gov

ent-Copalyl Diphosphate (B83284) Synthase (CPS) : CPS catalyzes the first dedicated step in gibberellin biosynthesis: the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CDP). mdpi.com In angiosperms, this function is carried out by a monofunctional enzyme. mdpi.com Rice, for example, possesses two ent-CDP synthase genes, OsCPS1 and OsCPS2, with OsCPS1 being primarily involved in GA biosynthesis. nih.govresearchgate.net

ent-Kaurene Synthase (KS) : Following the formation of ent-CDP, KS catalyzes a second cyclization reaction to produce the tetracyclic diterpene hydrocarbon, ent-kaurene. maxapress.com Like CPS, KS is a monofunctional enzyme in higher plants. mdpi.com KS genes have been cloned from numerous species, and they belong to the class I diterpene synthase family. mdpi.commaxapress.com In rice, the gene family is known as Kaurene Synthase-Like (KSL), and specific members are responsible for GA biosynthesis. nih.gov

| Enzyme | Abbreviation | Gene Examples | Function |

|---|---|---|---|

| Geranylgeranyl Pyrophosphate Synthase | GGPPS | GGPS1 (Arabidopsis) | Synthesizes the C20 precursor geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov |

| ent-Copalyl Diphosphate Synthase | CPS | OsCPS1 (Rice) | Catalyzes the cyclization of GGPP to ent-copalyl diphosphate (ent-CDP). mdpi.comresearchgate.net |

| ent-Kaurene Synthase | KS | IlKS (Ilex latifolia), OsKSL family (Rice) | Catalyzes the cyclization of ent-CDP to ent-kaurene. maxapress.comnih.gov |

Transcriptional and Post-Transcriptional Regulation

The biosynthesis of this compound is tightly regulated to coordinate with the developmental and environmental needs of the organism. This control is exerted at multiple levels, including the transcription of biosynthetic genes.

The expression of genes involved in the pathway is often developmentally regulated. For instance, the abundance of the GA3 transcript in Arabidopsis is highest in actively growing tissues like the inflorescence. researchgate.net This ensures that GA production is matched with periods of rapid growth and development.

Environmental cues and hormonal signals also modulate gene expression. The expression of ent-kaurene synthase genes can be upregulated by blue light in Physcomitrella patens and is responsive to hormone treatments such as GA and abscisic acid (ABA) in rice. mdpi.comnih.gov In Stevia, transcription of the ent-kaurene synthase gene is inhibited by drought stress. wikipedia.org In G. fujikuroi, the close linkage and shared promoter region of some P450 genes within the GA cluster suggest a mechanism for co-regulated transcription. nih.gov

Post-transcriptional regulation also plays a role. A clear example is seen in the pea lh-2 mutant, where a single base substitution at the start of an intron in the LH gene disrupts the normal pre-mRNA splicing process. core.ac.uk This leads to the retention of the intron in the final mRNA, creating a premature stop codon and resulting in a non-functional, truncated protein. core.ac.uk

Mutational Analysis and Gene Knockout Studies

The study of mutants has been instrumental in dissecting the this compound biosynthesis pathway and confirming the function of its constituent genes.

Mutants deficient in ent-kaurene oxidase activity provide a clear biochemical signature: they are unable to convert ent-kaurene into its oxidized products.

The ga3 mutants of Arabidopsis have been characterized as having single-base changes in the GA3 gene that create premature in-frame stop codons. nih.govresearchgate.net This leads to the production of a truncated, non-functional enzyme. As a direct consequence, these mutants are biochemically blocked at the ent-kaurene oxidation step and accumulate high levels of ent-kaurene. nih.govnih.gov

The lh mutants of pea similarly result from genetic lesions in the ent-kaurene oxidase gene, PsKO1. core.ac.uk The lh-1 allele, for example, has a single amino acid substitution, while the lh-2 allele has a splicing defect. core.ac.uk These mutations impair or eliminate the enzyme's ability to catalyze the oxidation of ent-kaurene, ent-kaurenol, and this compound. nih.gov

A disruption in the biosynthesis of this compound and its downstream products leads to gibberellin deficiency, which manifests in a range of distinct and often severe phenotypes.

Dwarfism : The most common phenotype associated with mutations in the GA pathway is dwarfism. Mutants such as Arabidopsis ga3, pea lh, and rice osko1 all exhibit a severely dwarfed or semi-dwarf stature due to reduced internode elongation. researchgate.netmdpi.comnih.gov Similarly, mutations in the upstream ent-kaurene synthase (KS) gene also result in dwarfism. nih.gov

Developmental Defects : Beyond stature, these mutations cause other significant developmental problems. The ga3-1 mutant of Arabidopsis shows poor seed germination. pnas.org The rice osko1 mutant also displays delayed germination. nih.gov In pea, the lh-2 mutation is associated with reduced root growth and a high degree of seed abortion. core.ac.uk A mutation in the KS gene in Chinese cabbage leads to a non-heading phenotype, which is a critical agronomic trait. researchgate.net

A key characteristic of these mutants is that their wild-type phenotype can often be restored by the external application of GA or, in the case of ent-kaurene oxidase mutants, by late-stage pathway intermediates like ent-kaurenoic acid. nih.govnih.govnih.gov This confirms that the observed phenotypes are a direct result of a deficiency in gibberellin biosynthesis.

| Mutant Name | Organism | Affected Gene | Key Phenotypes |

|---|---|---|---|

| ga3 | Arabidopsis thaliana | GA3 (ent-Kaurene Oxidase) | Severe dwarfism, poor seed germination. pnas.orgresearchgate.net |

| lh | Pisum sativum (Pea) | LH (ent-Kaurene Oxidase) | Dwarfism, reduced root growth, seed abortion (lh-2). core.ac.uk |

| osko1 | Oryza sativa (Rice) | OsKO1 (ent-Kaurene Oxidase) | Semi-dwarfism, delayed seed germination. nih.gov |

| nhm1 | Brassica rapa (Chinese Cabbage) | Brnhm1 (ent-Kaurene Synthase) | Non-heading phenotype, dwarfism. researchgate.net |

Evolution of Biosynthetic Genes

The biosynthetic pathway leading to this compound is deeply rooted in the evolution of land plants, with the corresponding genes undergoing a complex history of fusion, duplication, sub-functionalization, and diversification. The production of ent-kaurene, the immediate precursor to this compound, appears to have emerged early in plant evolution and is present in all land plants (embryophyta). frontiersin.orgresearchgate.net This suggests the fundamental importance of ent-kaurene-derived molecules, such as gibberellins (GAs), throughout the plant kingdom. frontiersin.org The evolution of this pathway can be understood by examining the key enzymes involved: the diterpene synthases that form the ent-kaurane skeleton and the oxidases that subsequently modify it.

Early Origin and Bifunctionality

In fungi and early diverging plants like the moss Physcomitrella patens, a single bifunctional enzyme, ent-kaurene synthase (CPS/KS), directly synthesizes the ent-kaurene skeleton from geranylgeranyl diphosphate (GGDP). nih.gov This large polypeptide possesses two distinct active sites: one for the initial cyclization of GGDP to ent-copalyl diphosphate (ent-CPP), and a second for the conversion of ent-CPP to ent-kaurene. nih.gov The N-terminal domain contains a conserved DXDD motif for the protonation-initiated cyclization (CPS activity), while the C-terminal domain has a DDXXD motif essential for the diphosphate ionization-initiated cyclization (KS activity). nih.govmdpi.com

Gene Duplication and Sub-functionalization

In vascular plants (tracheophytes), the ancestral bifunctional gene is thought to have undergone duplication, followed by sub-functionalization, leading to two distinct, monofunctional enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). frontiersin.orgoup.com This evolutionary split is a key event in the evolution of gibberellin biosynthesis. oup.com While gymnosperms and lycophytes use two separate monofunctional enzymes for ent-kaurene synthesis, they have retained bifunctional diterpene synthases for producing other secondary metabolites like resin acids. researchgate.net This modular evolution of diterpene cyclases, enabled by a three-domain (α, β, γ) architecture in plants, has allowed for the development of alternative active sites and diverse chemical outputs. researchgate.netnih.gov

| Organism Group | Enzyme Type | Gene Structure | Key Feature |

|---|---|---|---|

| Fungi | Bifunctional (CPS/KS) | Single polypeptide | Possesses both CPS and KS activity. nih.gov |

| Bryophytes (e.g., Mosses) | Bifunctional (CPS/KS) | Single polypeptide | Represents an early stage in plant enzyme evolution. frontiersin.orgnih.gov |

| Lycophytes & Gymnosperms | Monofunctional (CPS and KS) | Separate genes | Result of gene duplication and sub-functionalization. researchgate.netoup.com |

| Angiosperms | Monofunctional (CPS and KS) | Separate genes | Highly specific enzymes for GA biosynthesis. researchgate.netmaxapress.com |

Conservation and Divergence in Synthase Function

Phylogenetic analyses show that ent-kaurene synthases (KS) from both gymnosperms and angiosperms belong to the TPS-e subfamily of terpene synthases. maxapress.com Despite the vast evolutionary time scale, a remarkable degree of functional conservation is observed. A key isoleucine residue within the KS active site has been shown to be critical for ensuring the production of ent-kaurene. frontiersin.org Substitution of this highly conserved residue with threonine redirects the enzymatic reaction to produce ent-pimara-8(14),15-diene (B1254163) instead of ent-kaurene. frontiersin.org This finding holds true for KS enzymes across the plant phylogeny, from bryophytes to angiosperms, indicating that this structural feature for ent-kaurene synthesis was established very early in land plant evolution. frontiersin.org

However, divergence in substrate specificity has also occurred. The KS enzymes in more primitive plants like P. patens and Selaginella moellendorffii exhibit relatively low substrate specificity, whereas angiosperm KS enzymes are highly specific for ent-CPP. researchgate.net

| Enzyme | Organism | Mutation | Major Product |

|---|---|---|---|

| MpKS (Wild-Type) | Marchantia polymorpha (a bryophyte) | None | ent-Kaurene. frontiersin.org |

| MpKS:I645T | Marchantia polymorpha | Isoleucine to Threonine | ent-Pimara-8(14),15-diene. frontiersin.org |

| PpCPS/KS (Wild-Type) | Physcomitrella patens (a bryophyte) | None | Mixture of ent-kaurene and 16α-hydroxy-ent-kaurane. frontiersin.org |

| PpCPS/KS:I741T | Physcomitrella patens | Isoleucine to Threonine | ent-Pimara-8(14),15-diene. frontiersin.org |

Evolution of Downstream Oxidases

The subsequent steps, converting ent-kaurene to this compound and beyond, are catalyzed by oxidases. The enzyme ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase, is responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, via the intermediates ent-kaurenol and this compound. nih.gov In rice, different KO genes have evolved to perform specific functions; for example, OsKO1 is primarily active during seed germination and seedling stages, demonstrating functional specialization of these genes. nih.govplos.org

The broader family of gibberellin oxidases (GAoxs), which catalyze later steps in GA biosynthesis, also shows a clear evolutionary trajectory. These genes originated before the divergence of bryophytes and vascular plants. nih.govnih.gov The diversification and expansion of the GAox gene family in land plants have been driven by processes of gene duplication followed by functional divergence. nih.govnih.gov This evolution, often driven by positive selection, has been crucial for the metabolic diversification of gibberellins, allowing for precise hormonal regulation of plant growth and development. nih.gov

Biological Roles and Physiological Significance in Organisms

Integration within Gibberellin Signaling Networks

Ent-kaurenal is an intermediate in the early steps of the gibberellin (GA) biosynthesis pathway, which primarily occurs in plastids and the endoplasmic reticulum of plant cells. The pathway begins with geranylgeranyl diphosphate (B83284) (GGDP), which is converted to ent-copalyl diphosphate (ent-CDP) by ent-copalyl diphosphate synthase (CPS), and subsequently to ent-kaurene (B36324) by ent-kaurene synthase (KS) gcwgandhinagar.com.

The critical step involving this compound is the oxidation of ent-kaurene. This multi-step oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 enzyme localized in the endoplasmic reticulum ontosight.aiuniprot.org. KO facilitates the conversion of ent-kaurene to ent-kaurenol (B36349), then to this compound, and finally to ent-kaurenoic acid gcwgandhinagar.comontosight.ainih.govunacademy.com. This sequence of reactions is crucial for the subsequent steps that lead to the formation of bioactive GAs, such as GA12-aldehyde and ultimately various active gibberellins (B7789140) like GA1 and GA3 gcwgandhinagar.comunacademy.com. Mutations in the ent-kaurene oxidase gene can block GA biosynthesis, leading to defective phenotypes in plants nih.gov.

Table 1: Early Steps of Gibberellin Biosynthesis Involving this compound

| Precursor/Intermediate | Enzyme | Product | Location (Primary) |

| Geranylgeranyl Diphosphate (GGDP) | ent-Copalyl Diphosphate Synthase (CPS) | ent-Copalyl Diphosphate (ent-CDP) | Plastids |

| ent-Copalyl Diphosphate (ent-CDP) | ent-Kaurene Synthase (KS) | ent-Kaurene | Plastids |

| ent-Kaurene | ent-Kaurene Oxidase (KO) | ent-Kaurenol | Endoplasmic Reticulum |

| ent-Kaurenol | ent-Kaurene Oxidase (KO) | This compound | Endoplasmic Reticulum |

| This compound | ent-Kaurene Oxidase (KO) | ent-Kaurenoic Acid | Endoplasmic Reticulum |

Impact on Plant Growth and Developmental Processes

Gibberellins are well-known for their profound effect on stem elongation, primarily by promoting cell division and cell elongation in internodes gcwgandhinagar.com. A deficiency in GA biosynthesis, often due to mutations in genes encoding enzymes like ent-kaurene oxidase, results in dwarfism gcwgandhinagar.comontosight.ainih.gov. For instance, severe GA-biosynthesis mutants such as ga1-3 and ga2-1 in Arabidopsis exhibit a dwarf phenotype oup.com.

Research has demonstrated that the exogenous application of ent-kaurene, a direct precursor to this compound, can rescue the dwarf phenotype in these GA-deficient mutants. For example, supplying ent-kaurene as a volatile compound was shown to efficiently complement the dwarfism of ga1-3 and ga2-1 mutants in Arabidopsis, with growth responses visible at doses as low as 10 pg in a Petri dish oup.comresearchgate.net. This indicates that the downstream pathway, including the conversion of ent-kaurene through this compound to active GAs, is essential for normal stem development.

Gibberellins are crucial for breaking seed dormancy and promoting germination gcwgandhinagar.comnih.govunacademy.com. The biosynthesis of GAs, involving this compound, is a critical regulatory point for this process. Studies in rice have shown that mutations in ent-kaurene oxidase 1 (OsKO1), which catalyzes the conversion of ent-kaurene to ent-kaurenoic acid via ent-kaurenol and this compound, lead to delayed seed germination and a semi-dwarfism phenotype nih.govnih.gov. These defects could be recovered by applying exogenous GA, highlighting the importance of the this compound-producing step in GA-mediated germination nih.govnih.gov.

Furthermore, light plays a role in regulating ent-kaurene metabolism during seed germination. In light-requiring lettuce seeds, the oxidation of ent-kaurene to ent-kaurenol and this compound was observed under constant white light, but not in darkness, suggesting a light-sensitive step in GA biosynthesis relevant to germination oup.com.

Beyond vegetative growth, gibberellins, and thus their precursors like this compound, are vital for various aspects of plant reproductive development, including flower formation and fertility gcwgandhinagar.comontosight.ai. Severe GA-biosynthesis mutants often display defects in developing fertile flower organs, leading to male-sterile phenotypes oup.com. The ability of volatile ent-kaurene to rescue these male-sterile phenotypes in ga1-3 and ga2-1 mutants further underscores the pathway's importance for successful reproduction oup.com. Normal flowering and seed set were observed in ga1-3 mutants when co-cultivated with ent-kaurene overproducers, demonstrating the compound's indirect influence on reproductive success via GA production oup.com.

Interplant Communication via Volatile Metabolites (speculative role of this compound)

While the direct role of this compound as a volatile signal in interplant communication is largely speculative, its precursor, ent-kaurene, has been shown to exhibit volatile properties and influence neighboring plants. Ent-kaurene is a tetracyclic diterpene hydrocarbon that can exist as a solid and sublimes at room temperature, and it has been detected as a volatile compound in the headspace of certain plants like Chamaecyparis obtusa and Cryptomeria japonica oup.comoup.com.

Research has demonstrated that airborne ent-kaurene emitted by ent-kaurene overproducing transgenic plants can be taken up by nearby GA-deficient mutants (ga1-3 and ga2-1 in Arabidopsis) and metabolized into bioactive GAs, leading to the rescue of their dwarf phenotypes oup.comresearchgate.netoup.comresearchgate.net. This suggests a potential, albeit hypothetical, role for ent-kaurene as a volatile signal involved in interplant communication, allowing plants to modulate the growth of their neighbors oup.comoup.com. If this compound, which is more volatile than ent-kaurenol, were present in the headspace of ent-kaurene overproducers, it is speculated that it might be oxidized to form ent-kaurenoic acid through an unknown mechanism oup.com. This highlights a potential, yet unconfirmed, pathway for volatile this compound to contribute to interplant signaling.

Response to Environmental Stimuli and Stress

The activity of ent-kaurene oxidase, the enzyme responsible for converting ent-kaurene through ent-kaurenol and this compound to ent-kaurenoic acid, is known to be regulated by various environmental factors, including light and temperature ontosight.ai. This regulation implies that the production of this compound and subsequent GA biosynthesis can be modulated in response to external cues.

For instance, light has a direct impact on ent-kaurene metabolism in light-requiring lettuce seeds, where the oxidation of ent-kaurene to ent-kaurenol and this compound is light-dependent oup.com. This suggests that environmental light conditions can influence the availability of this compound for GA synthesis, thereby affecting light-induced germination oup.com. More broadly, plant hormones like gibberellins are recognized as critical factors in fine-tuning plant metabolism and physiology under diverse environmental stimuli, including both favorable conditions (e.g., nutrient availability, water, light) and unfavorable abiotic and biotic stresses dokumen.pub. While specific detailed research findings directly linking this compound levels to stress responses are limited in the provided context, its integral position within the GA biosynthesis pathway indicates its indirect involvement in the plant's adaptive mechanisms to its environment.

Metabolic Engineering and Synthetic Biology for Ent Kaurenal and Derivatives

Heterologous Expression Systems for Biosynthesis

The transfer of the multi-gene ent-kaurenal biosynthetic pathway from its native plant or fungal hosts into tractable microbial systems has enabled scalable and sustainable production.

Microbial hosts offer rapid growth, genetic tractability, and established fermentation processes, making them ideal chassis for producing diterpenoids like ent-kaurene (B36324) and its derivatives.

Escherichia coli : As a workhorse for metabolic engineering, E. coli has been successfully engineered to produce high titers of ent-kaurene. By introducing the necessary pathway enzymes and optimizing precursor supply, researchers have achieved significant production levels. For example, co-expression of ent-copalyl diphosphate (B83284) synthase (CPPS) and ent-kaurene synthase (KS) from Stevia rebaudiana in E. coli MG1655, combined with overexpression of key enzymes in the native isoprenoid precursor pathway, resulted in ent-kaurene titers of up to 578 mg/L in a bioreactor. Subsequent introduction of an ent-kaurene oxidase (KO) can then facilitate the conversion to this compound and its downstream products.

Saccharomyces cerevisiae : This yeast is another popular host, particularly for expressing eukaryotic enzymes like the cytochrome P450 monooxygenase ent-kaurene oxidase (KO), which often requires specific redox partners for activity. The Arabidopsis GA3 gene, which encodes a KO, was successfully expressed in yeast, demonstrating the conversion of exogenously supplied ent-kaurene into ent-kaurenoic acid, a process that necessitates the formation of the this compound intermediate.

Cyanobacteria : Photosynthetic microbes like Synechococcus elongatus present an attractive platform for converting CO2 directly into valuable chemicals. Engineered S. elongatus has been developed to produce ent-kaurenoic acid, the derivative of this compound, directly from CO2. nih.govrsc.org This was achieved by expressing a suite of biosynthetic genes, including a cytochrome P450 and its reductase partner, demonstrating the feasibility of a fully photosynthetic production system.

| Host Organism | Key Genes/Enzymes Expressed | Product | Reported Titer |

|---|---|---|---|

| Escherichia coli | CPPS and KS (Stevia rebaudiana); DXS, IDI, IspA (E. coli) | ent-Kaurene | 578 mg/L |

| Saccharomyces cerevisiae | ent-Kaurene Oxidase (Arabidopsis thaliana) | ent-Kaurenoic acid | Qualitative conversion |

| Synechococcus elongatus | ent-Kaurene pathway enzymes, Cytochrome P450, and reductase | ent-Kaurenoic acid | 2.9 mg/L from CO2 |

| Rhodosporidium toruloides | KS (Gibberella fujikuroi); mutant GGPPS (Gallus gallus) | ent-Kaurene | 1.4 g/L |

The biosynthesis of this compound begins with the cyclization of the C20 precursor geranylgeranyl diphosphate (GGDP) to ent-kaurene. This is accomplished by two distinct enzyme architectures: a two-step reaction in plants involving separate ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) enzymes, or a single bifunctional enzyme in fungi (CPS/KS). wikipedia.orgoup.com Both types have been functionally expressed in microbial hosts.

Plant Enzymes : Genes for CPS and KS from various plants, including Stevia rebaudiana, Ilex latifolia, and Scoparia dulcis, have been isolated and functionally expressed in E. coli. mdpi.com Similarly, the subsequent oxidation step is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450. Plant KOs, such as those from Arabidopsis thaliana and Scoparia dulcis, have been functionally expressed in E. coli and yeast, successfully converting ent-kaurene to ent-kaurenoic acid via the intermediates ent-kaurenol (B36349) and this compound. mdpi.com

Fungal Enzymes : Fungi possess a bifunctional diterpene cyclase that catalyzes the full conversion of GGDP to ent-kaurene. wikipedia.org The gene for this enzyme from the fungus Phaeosphaeria sp. L487 was successfully isolated and expressed in E. coli, where the resulting fusion protein demonstrated the ability to perform the complete two-step cyclization. wikipedia.org More recently, the kaurene synthase from Gibberella fujikuroi was expressed in the yeast Rhodosporidium toruloides, leading to high-level ent-kaurene production.

| Enzyme | Source Organism | Expression Host | Confirmed Function |

|---|---|---|---|

| CPPS & KS | Stevia rebaudiana | Escherichia coli | Conversion of GGDP to ent-kaurene |

| ent-Kaurene Synthase | Ilex latifolia | Escherichia coli | Conversion of ent-CPP to ent-kaurene |

| ent-Kaurene Oxidase (KO) | Arabidopsis thaliana | Saccharomyces cerevisiae | Oxidation of ent-kaurene to ent-kaurenoic acid |

| Bifunctional CPS/KS | Phaeosphaeria sp. L487 | Escherichia coli | Conversion of GGDP to ent-kaurene |

| ent-Kaurene Synthase | Gibberella fujikuroi | Rhodosporidium toruloides | Conversion of ent-CPP to ent-kaurene |

Strategies for Enhanced Production

Achieving economically viable titers of this compound and its derivatives requires extensive metabolic engineering to overcome bottlenecks in the biosynthetic pathway and direct cellular resources toward the product of interest.

A primary strategy to boost production is to overexpress the genes encoding the biosynthetic enzymes. This helps to increase the catalytic capacity of the pathway and pull metabolic flux towards the final product. In the context of ent-kaurene, overexpressing the genes for ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) is a foundational step. In a notable study, the overexpression of Anoectochilus roxburghii KS genes in a prokaryotic system was shown to enhance gibberellic acid biosynthesis, a downstream product of the ent-kaurene pathway. frontiersin.org

The production of ent-kaurene is often limited by the availability of its C20 precursor, geranylgeranyl diphosphate (GGDP). Therefore, a critical strategy for enhancing yield is to engineer the host's central metabolism to increase the intracellular pool of GGDP. In E. coli, which uses the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid synthesis, this has been achieved by overexpressing key upstream enzymes. For instance, the co-overexpression of 1-deoxyxylulose-5-phosphate synthase (DXS), farnesyl diphosphate synthase (IspA), and isopentenyl diphosphate isomerase (IDI) dramatically increased ent-kaurene production from 41.1 mg/L to 179.6 mg/L. This highlights that relieving bottlenecks in the supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal C5 building blocks, is crucial for high-level diterpenoid production.

While natural enzyme variants provide a starting point, their performance in heterologous hosts is often suboptimal. Directed evolution and protein engineering offer powerful tools to tailor enzymes for improved activity, stability, and selectivity. For example, research into the catalytic mechanism of ent-kaurene synthase has identified specific amino acid residues that are critical for its product specificity. Mutating a single residue in the KS active site has been shown to "short-circuit" the complex cyclization reaction, leading to the formation of alternative diterpene scaffolds. nih.gov This knowledge can be leveraged to engineer promiscuous synthases for novel compound generation or to improve the fidelity of ent-kaurene production. rsc.org Although specific reports on the directed evolution of ent-kaurene oxidase to accumulate this compound are not prominent, the engineering of cytochrome P450s is a well-established field, suggesting that modifying KO to alter its processivity—favoring the release of the this compound intermediate over further oxidation—is a viable future strategy.

Applications in Producing High-Value Diterpenoids (e.g., precursors for sweeteners)

Metabolic engineering and synthetic biology have provided powerful tools to harness microbial platforms for the production of high-value diterpenoids derived from the ent-kaurene backbone. A prominent application is the biosynthesis of natural, non-caloric sweeteners, specifically steviol (B1681142) glycosides, which are found in the plant Stevia rebaudiana. nih.govmdpi.com The core structure of these sweeteners is steviol, a diterpenoid derived from ent-kaurenoic acid. The biosynthetic pathway to steviol proceeds through the intermediate this compound, making the engineering of this pathway critical for producing these valuable compounds. nih.govresearchgate.net

Microbial production offers a promising alternative to agricultural extraction, which can be limited by low yields and complex purification processes. nih.gov By reconstructing the steviol biosynthetic pathway in well-characterized microbial hosts such as Escherichia coli and various yeast species, researchers can achieve scalable and controlled production of ent-kaurene and its derivatives. nih.govresearchgate.netresearchgate.net

The general strategy involves introducing and optimizing the expression of key enzymes that convert the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), into ent-kaurene and subsequently to steviol. nih.govresearchgate.net This pathway includes:

GGPP synthase (GGPPS): To ensure a sufficient supply of the C20 precursor.

ent-copalyl diphosphate synthase (CPPS): Catalyzes the cyclization of GGPP to ent-copalyl diphosphate.

ent-kaurene synthase (KS): Converts ent-copalyl diphosphate to the tetracyclic diterpene skeleton, ent-kaurene. nih.gov

ent-kaurene oxidase (KO): A cytochrome P450 monooxygenase that catalyzes the three-step oxidation of ent-kaurene through ent-kaurenol and this compound to form ent-kaurenoic acid. nih.govresearchgate.net

Kaurenoic acid 13-hydroxylase (KAH): Another P450 enzyme that hydroxylates ent-kaurenoic acid to produce steviol. mdpi.comagriculturejournals.cz

Significant research has focused on optimizing these pathways in microbial hosts to maximize the yield of key intermediates. For instance, studies have successfully engineered E. coli to produce high titers of ent-kaurene, the direct precursor to the this compound-to-steviol conversion steps. In one study, modular construction of the ent-kaurene pathway genes (CPPS and KS from S. rebaudiana) and optimization of GGPPS from different sources led to an initial production of 41.1 mg/L of ent-kaurene. nih.gov Further engineering, including the overexpression of key enzymes in the upstream native isoprenoid pathway (DXS, IDI, and IspA), boosted the titer to 578 mg/L in a 1L bioreactor. nih.gov

Another study in a genome-engineered E. coli strain reported an ent-kaurene titer of 623.6 mg/L. nih.gov This strain was further engineered to express a modified ent-kaurene oxidase from Arabidopsis thaliana, leading to the production of 41.4 mg/L of ent-kaurenoic acid. By expressing a fusion protein of a downstream hydroxylase (CYP714A2) and its reductase partner (AtCPR2), the pathway was extended to produce 38.4 mg/L of steviol. nih.gov

The oleaginous yeast Rhodosporidium toruloides has also been developed as a robust host for producing ent-kaurene from lignocellulosic feedstocks, demonstrating the potential for sustainable bioproduction. Using corn stover hydrolysate as a carbon source, an engineered strain of R. toruloides expressing kaurene synthase from Gibberella fujikuroi achieved an impressive ent-kaurene titer of 1.4 g/L in a 2 L bioreactor. researchgate.net

These research findings highlight the successful application of metabolic engineering to produce high-value diterpenoids that serve as precursors to natural sweeteners. By optimizing precursor supply and heterologous enzyme expression, microbial systems can be turned into efficient cell factories for compounds traditionally sourced from plants.

Detailed Research Findings on Microbial Production of ent-Kaurene and Derivatives

The following table summarizes key research findings in the metabolic engineering of microorganisms for the production of ent-kaurene and its derivatives, which are precursors to high-value sweeteners.

| Host Organism | Key Genetic Modifications | Product | Titer | Reference |

| Escherichia coli | Co-expression of CPPS and KS from S. rebaudiana, GGPPS from R. sphaeroides, and overexpression of native DXS, IDI, and IspA. | ent-Kaurene | 578 mg/L | nih.gov |

| Escherichia coli | Co-expression of engineered GGPPS, CPPS, and KS. | ent-Kaurene | 623.6 mg/L | nih.gov |

| Escherichia coli | Expression of N-terminally modified ent-kaurene oxidase (AtKO) in the ent-kaurene producing strain. | ent-Kaurenoic Acid | 41.4 mg/L | nih.gov |

| Escherichia coli | Expression of a fusion protein (UtrCYP714A2-AtCPR2) in the ent-kaurenoic acid producing strain. | Steviol | 38.4 mg/L | nih.gov |

| Rhodosporidium toruloides | Expression of kaurene synthase (GfKS) from G. fujikuroi and a mutant FPP synthase from G. gallus to produce GGPP. Cultivated on corn stover hydrolysate. | ent-Kaurene | 1.4 g/L | researchgate.net |

Analytical Methodologies for Ent Kaurenal Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating ent-kaurenal and its precursors or derivatives from other plant compounds. The choice between gas and liquid chromatography depends on the volatility and polarity of the specific analytes.

Gas chromatography is a widely employed technique for the analysis of volatile and semi-volatile compounds like diterpenes. For the analysis of this compound and related compounds such as ent-kaurene (B36324) and ent-kaurenol (B36349), nonpolar capillary columns are typically used. nih.gov Common stationary phases include 5% phenyl polysilphenylene-siloxane (e.g., BPX-5 column) and dimethyl polysiloxane (e.g., HP-1 column), which effectively separate these metabolites. nih.gov In some cases, derivatization is necessary to increase the volatility and thermal stability of the analytes. For instance, metabolites of ent-kaurene may require methylation or trimethylsilylation prior to GC analysis to achieve optimal separation and detection. nih.gov The identity of separated compounds is often confirmed by comparing their Kovats retention indices (KRI) with those of authentic standards. nih.govnih.gov

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is suitable for analyzing less volatile and more polar compounds within the gibberellin pathway, such as ent-kaurenoic acid. researchgate.netnih.govnih.gov While less commonly cited for this compound itself, LC methods are crucial for profiling the broader spectrum of gibberellin precursors and metabolites. creative-proteomics.comresearchgate.net Reversed-phase columns, such as C18 columns, are frequently used for these separations. researchgate.netau.dk The mobile phase often consists of a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient separation and ionization for subsequent mass spectrometry detection. researchgate.netau.dk

Mass Spectrometry (MS) Techniques

Mass spectrometry is invariably coupled with chromatography to provide the high selectivity and sensitivity required for identifying and quantifying trace levels of this compound and its metabolites in plant tissues.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound and related diterpenoids. oup.comresearchgate.netresearchgate.netjvas.in For qualitative analysis, full-scan GC-MS is used to obtain the mass spectrum of a compound as it elutes from the GC column. nih.govnih.gov The resulting spectrum, which provides a unique fragmentation pattern, is then compared with spectral libraries or the spectra of authentic standards for positive identification. nih.gov This method has been successfully used to identify ent-kaurene, ent-kaurenol, this compound, and ent-kaurenoic acid in various biological systems, including yeast expressing plant enzymes and extracts from maize shoots. nih.govnih.govnih.gov

For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. pnas.org This approach increases sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte. Isotope dilution is a common and accurate quantification strategy, where a known amount of a stable isotope-labeled internal standard is added to the sample before extraction. pnas.org The ratio of the signal from the endogenous analyte to that of the labeled standard allows for precise quantification.

| Parameter | Description | Source |

|---|---|---|

| Column Types | BPX-5 (25 m × 0.22 mm i.d., 0.25 µm film); HP-1 (25 m × 0.2 mm i.d., 0.33 µm film) | nih.gov |

| Analysis Mode | Full-scan for identification; Selected Ion Monitoring (SIM) for quantification | nih.govpnas.org |

| Derivatization | Methylation (with diazomethane) or Trimethylsilylation (with N,O-bis(TMS)trifluoroacetamide) for some metabolites | nih.gov |

| Identification Method | Comparison of full mass scans with spectral libraries and authentic standards; Kovats Retention Indices (KRI) | nih.govnih.gov |

| Quantification Method | Isotope dilution using labeled internal standards | pnas.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the analysis of gibberellin precursors, making it ideal for detecting specific metabolites that may be present at very low concentrations. creative-proteomics.comnih.gov This technique is particularly advantageous for more polar and non-volatile compounds that are not easily analyzed by GC-MS, and it typically does not require prior derivatization of the sample. nih.govnih.gov

LC-MS/MS is often performed using multiple reaction monitoring (MRM), where a specific precursor ion is selected in the first mass spectrometer (Q1), fragmented, and then a specific product ion is monitored in the second mass spectrometer (Q3). nih.govnih.gov This highly selective process minimizes background noise and enhances detection limits. Research on ent-kaurenoic acid, the direct oxidation product of this compound, has demonstrated that LC-MS/MS can be over 2000 times more sensitive than traditional GC-MS methods. nih.gov In cases where a compound does not fragment easily, a "pseudo MRM" method can be employed, where the same mass-to-charge ratio is monitored in both Q1 and Q3, still providing enhanced specificity over a single-quadrupole analysis. nih.gov

| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|

| GC-MS | 1400 ng/mL | 4400 ng/mL | nih.gov |

| LC-MS/MS | 0.59 ng/mL | 1.8 ng/mL | nih.gov |

Isotope Labeling Studies for Pathway Elucidation

Isotope labeling is a powerful tool for tracing metabolic pathways and understanding enzymatic mechanisms. In the context of this compound, feeding experiments using precursors labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁸O) have been instrumental in confirming its position in the gibberellin biosynthetic pathway. nsf.gov

In these studies, a labeled substrate is supplied to a biological system, such as plant tissues or engineered yeast cells, and the metabolites are then extracted and analyzed by GC-MS or LC-MS. nih.govnih.gov The presence of the isotopic label in downstream products provides direct evidence of the metabolic conversion. For example, the conversion of ent-kaurenol to ent-kaurenoic acid was confirmed by incubating yeast cells expressing the GA3 enzyme with [17,17-²H₂]-ent-kaurenal and detecting the formation of [17,17-²H₂]-ent-kaurenoic acid. nih.gov Similarly, feeding young maize shoots with 17-¹³C, ³H-labeled kauranoids established the stepwise metabolism from ent-kaurene → ent-kaurenol → this compound → ent-kaurenoic acid. nih.govnih.gov Furthermore, ¹⁸O₂ labeling experiments have been used to investigate the reaction mechanisms of the cytochrome P450 monooxygenases that catalyze the oxidation steps, revealing a process of successive hydroxylation. nsf.gov

| Labeled Compound | Purpose of Study | Analytical Method | Source |

|---|---|---|---|

| [17,17-²H₂]-ent-kaurenal | Confirming the conversion of ent-kaurenal to ent-kaurenoic acid by GA3 enzyme | GC-MS | nih.gov |

| 17-¹³C, ³H-labeled kauranoids | Establishing the stepwise metabolism from ent-kaurene to gibberellin A₁₂-aldehyde | GC-MS | nih.govnih.gov |

| ¹⁸O₂ | Investigating the oxidation mechanism of ent-kaurene catalyzed by cytochrome P450s | Not specified | nsf.gov |

Phytochemical Investigations and Distribution

Occurrence in Plant Families

ent-Kaurene (B36324) and its derivatives, including ent-kaurenal, are widely distributed throughout the plant kingdom. Their presence has been documented in several major plant families, where they contribute to both primary metabolism (as gibberellin precursors) and specialized secondary metabolism.

Annonaceae: This family is a rich source of various bioactive compounds, including a wide array of ent-kaurane diterpenoids. While specific isolation of this compound is not extensively documented, the presence of a multitude of other ent-kaurane derivatives suggests the activity of the biosynthetic pathways leading to and from this compound. nih.govfrontiersin.orgbohrium.com

Asteraceae (Compositae): A large and diverse family, the Asteraceae are known to produce a significant number of ent-kaurane diterpenoids. frontiersin.org For instance, derivatives of ent-kaurenoic acid, the oxidation product of this compound, have been isolated from various species within this family. frontiersin.org The biosynthesis of steviol (B1681142) glycosides in Stevia rebaudiana, a member of this family, proceeds through the ent-kaurene pathway, indicating the intermediary role of this compound. agriculturejournals.czagriculturejournals.cz

Lamiaceae: This family is also recognized for its production of diverse terpenoids, including ent-kaurane diterpenes. nih.govfrontiersin.org The widespread occurrence of these compounds points to the fundamental role of the gibberellin biosynthetic pathway, and thus the transient presence of this compound.

Euphorbiaceae: Members of the Euphorbiaceae family have been found to contain a variety of ent-kaurane diterpenoids, highlighting the distribution of the necessary biosynthetic machinery for this compound formation. nih.govfrontiersin.org

Pteridaceae: The presence of ent-kaurane diterpenoids extends to ferns, with reports of their occurrence in the Pteridaceae family. nih.govfrontiersin.org This indicates that the biosynthetic pathway involving this compound is an ancient and conserved pathway in terrestrial plants.

Table 1: Distribution of ent-Kaurane Diterpenoids in Selected Plant Families

| Plant Family | Presence of ent-Kaurane Diterpenoids |

| Annonaceae | Reported nih.govfrontiersin.orgbohrium.com |

| Asteraceae | Reported frontiersin.orgagriculturejournals.czagriculturejournals.cz |

| Lamiaceae | Reported nih.govfrontiersin.org |

| Euphorbiaceae | Reported nih.govfrontiersin.org |

| Pteridaceae | Reported nih.govfrontiersin.org |

Presence in Specific Plant Species

The investigation of this compound and its metabolic pathway has been conducted in several model and economically important plant species.

Arabidopsis thaliana : In this model plant, this compound is a well-established intermediate in the biosynthesis of gibberellins (B7789140). The enzyme ent-kaurene oxidase, which converts ent-kaurene to ent-kaurenoic acid via ent-kaurenol (B36349) and this compound, has been extensively studied in Arabidopsis. nih.govresearchgate.netuniprot.org

Montanoa tomentosa : Studies on this member of the Asteraceae family have provided evidence for the presence of this compound. Research on the biosynthesis of uterotonic diterpenes in this species has suggested the presence of this compound as an intermediate. researchgate.netscielo.org.mxpagepressjournals.org

Chamaecyparis obtusa and Cryptomeria japonica : The precursor to this compound, ent-kaurene, has been detected in the headspace of these coniferous species. nih.gov This finding strongly implies the existence of the subsequent biosynthetic steps, including the formation of this compound.

Pea (Pisum sativum) : Biochemical studies in pea have demonstrated the metabolic conversion of ent-kaurene through ent-kaurenol and this compound to ent-kaurenoic acid. nih.govnih.govresearchgate.net

Stevia rebaudiana : The biosynthesis of the sweet-tasting steviol glycosides in this plant originates from ent-kaurene. Although the primary focus of research is on the glycosylated end products, the pathway necessarily proceeds through this compound. agriculturejournals.czagriculturejournals.czresearchgate.net

Coffea genus : Coffee plants are known to produce significant amounts of the ent-kaurane diterpenoids cafestol (B1668206) and kahweol. The biosynthesis of these compounds also originates from ent-kaurene, indicating the transient formation of this compound. nih.govmdpi.com

Hypopterygium plumaeforme : While specific studies on this compound in this moss species are not readily available, the presence of the gibberellin pathway in bryophytes suggests the likely involvement of this compound as an intermediate.

Table 2: Evidence for the Presence of this compound or its Precursor in Specific Plant Species

| Plant Species | Compound Detected/Inferred |

| Arabidopsis thaliana | This compound (intermediate) nih.govresearchgate.netuniprot.org |

| Montanoa tomentosa | This compound (putative) researchgate.netscielo.org.mxpagepressjournals.org |

| Chamaecyparis obtusa | ent-Kaurene (precursor) nih.gov |

| Cryptomeria japonica | ent-Kaurene (precursor) nih.gov |

| Pisum sativum | This compound (intermediate) nih.govnih.govresearchgate.net |

| Stevia rebaudiana | This compound (inferred intermediate) agriculturejournals.czagriculturejournals.czresearchgate.net |

| Coffea genus | This compound (inferred intermediate) nih.govmdpi.com |

Isolation and Identification from Natural Sources

The direct isolation of this compound from plant tissues is often complicated by its low steady-state concentrations due to its rapid conversion to ent-kaurenoic acid. However, its identification has been achieved through various analytical techniques, primarily in the context of metabolic studies.

Phytochemical investigations typically involve the extraction of plant material with organic solvents, followed by chromatographic separation and spectroscopic analysis. For the identification of transient intermediates like this compound, in vitro assays using plant extracts or heterologously expressed enzymes are often employed.

Extraction and Chromatographic Separation: Plant tissues are typically extracted with solvents such as methanol (B129727) or acetone. The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of phytochemicals. These methods can include:

Column Chromatography: Often used for initial fractionation of the extract.

Thin-Layer Chromatography (TLC): A quick method for analyzing fractions and guiding further purification.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the purification of specific compounds.

Spectroscopic Identification: The identification of this compound relies on modern spectroscopic methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. In studies of gibberellin biosynthesis, GC-MS has been instrumental in identifying this compound as a product of ent-kaurene oxidation. nih.gov For example, in studies involving the expression of ent-kaurene oxidase in yeast, the production of ent-kaurenol and this compound from ent-kaurene has been confirmed by GC-MS analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for compounds present in very low concentrations, NMR (¹H and ¹³C) would be the definitive method for the structural elucidation of isolated this compound.

In many studies, the identification of this compound is achieved by feeding labeled precursors (e.g., radiolabeled ent-kaurene) to plant tissues or enzyme preparations and then analyzing the products by techniques such as GC-MS. nih.gov This approach has been successfully used to delineate the metabolic pathway from ent-kaurene to ent-kaurenoic acid in various plants, confirming the role of this compound as a key intermediate.

Table 3: Analytical Methods for the Identification of this compound

| Analytical Technique | Application in this compound Identification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and identification in metabolic studies. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purification and separation of diterpenoids. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated compounds. |

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthetic Enzymes

The biosynthesis of ent-Kaurenal is part of the multi-step oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a process primarily catalyzed by ent-kaurene oxidase (KO) plos.orgpnas.orgpnas.orgcore.ac.uknih.govnih.gov. This enzyme is a cytochrome P450 monooxygenase, and its activity involves three consecutive oxidative steps: ent-kaurene to ent-kaurenol (B36349), ent-kaurenol to this compound, and finally this compound to ent-kaurenoic acid plos.orgpnas.orgpnas.orgcore.ac.uknih.govnih.gov. While plant KOs belong to the CYP701 family, bacterial KOs are classified under the CYP117 family, and fungal KOs are from the CYP503 family, highlighting the convergent evolution of these enzymes despite their distinct phylogenetic origins nsf.govtandfonline.com.

Despite significant progress, the full spectrum of enzymes involved in this compound metabolism, particularly in diverse biological systems, remains an area for further exploration. For instance, if this compound is present in the headspace of plants, its oxidation to ent-kaurenoic acid might occur through an "unknown mechanism," suggesting the existence of yet-to-be-identified enzymes or non-enzymatic processes oup.comoup.com. Furthermore, the independent evolutionary trajectories of GA biosynthesis pathways in plants and fungi imply that novel enzymes with unique characteristics might exist in less-studied organisms or in alternative metabolic routes tandfonline.comoup.comresearchgate.net. Future research should focus on:

Discovery of new KO isoforms: Identifying and characterizing novel isoforms of ent-kaurene oxidase in various plant species, fungi, and bacteria, particularly those adapted to extreme environments or with unique metabolic profiles.

Investigation of accessory enzymes: Exploring potential accessory enzymes or cofactors that might modulate KO activity or facilitate the conversion of this compound in specific cellular compartments or under particular physiological conditions.

Non-enzymatic oxidation mechanisms: Delving into the possibility of non-enzymatic or spontaneous oxidation pathways for this compound, especially in contexts where enzymatic activity might be limited or absent.

Advanced Genetic Engineering Approaches

Genetic engineering and synthetic biology offer powerful tools to manipulate and optimize the production of this compound and its derivatives. Significant strides have already been made in this area, with metabolic engineering approaches successfully utilized to produce ent-kaurene and other diterpenes in heterologous hosts like Escherichia coli beilstein-journals.orgbeilstein-journals.org. The overexpression of fungal ent-kaurene synthase (GfCPS/KS) in Arabidopsis has also provided insights into ent-kaurene production and emission oup.comresearchgate.net.

Future research will leverage advanced genetic engineering techniques to enhance the efficiency and specificity of this compound production and to engineer novel pathways. Key areas include:

Optimized microbial cell factories: Developing highly efficient microbial cell factories (e.g., E. coli, yeast) for the sustainable and high-yield production of this compound, potentially through the integration of entire biosynthetic pathways or by fine-tuning gene expression beilstein-journals.orgbeilstein-journals.org.

CRISPR-Cas and gene editing: Employing advanced gene-editing technologies like CRISPR-Cas to precisely modify endogenous pathways in plants or microorganisms, redirecting metabolic flux towards this compound synthesis or engineering novel enzymatic functions.

Synthetic pathway design: Designing and constructing entirely synthetic metabolic pathways for this compound production, potentially incorporating enzymes from diverse organisms to achieve superior catalytic efficiency and product specificity.

Bioreactor optimization: Integrating genetic engineering with bioreactor design and process optimization to scale up this compound production for industrial applications.

Elucidation of Physiological Roles beyond Gibberellin Biosynthesis

While this compound is primarily recognized as a crucial intermediate in the biosynthesis of gibberellins (B7789140), its potential physiological roles extending beyond this pathway are largely unexplored. The Human Metabolome Database (HMDB) lists "Cell signaling" and "Lipid transport" as biochemical processes associated with this compound, suggesting broader biological functions hmdb.ca. Furthermore, studies on ent-kaurene, a precursor, have speculated its role as a volatile signal in interplant communication oup.com. Interestingly, while bacteria produce GAs, their function in these microorganisms is not fully understood, with a hypothesis that they might act as signaling factors towards host plants, implying a wider signaling role for GA pathway intermediates uhasselt.be.

Future research should aim to uncover these additional physiological functions:

Signaling molecule investigation: Investigating this compound as a potential signaling molecule in plants, microorganisms, or even in inter-kingdom interactions, exploring its effects on gene expression, cellular responses, and developmental processes independent of GA activity.

Role in stress responses: Examining the involvement of this compound in plant defense mechanisms against biotic and abiotic stresses, potentially as a precursor to other defense compounds or as a direct signaling agent.

Metabolite profiling and interactomics: Employing comprehensive metabolomics approaches to identify novel metabolites derived from this compound and utilizing interactomics to identify proteins that bind to or are modulated by this compound.

Non-GA mediated growth regulation: Exploring whether this compound or its immediate derivatives have direct effects on plant growth and development that are independent of their conversion to active gibberellins.

Systems Biology and Multi-Omics Approaches